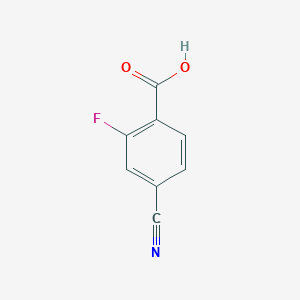

4-Cyano-2-fluorobenzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-cyano-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJMSTJTAWACNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343580 | |

| Record name | 4-Cyano-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164149-28-4 | |

| Record name | 4-Cyano-2-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164149-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Cyano-2-fluorobenzoic acid CAS number 164149-28-4

An In-Depth Technical Guide to 4-Cyano-2-fluorobenzoic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This compound (CAS No. 164149-28-4) is a highly functionalized aromatic carboxylic acid that has emerged as a pivotal building block in modern medicinal chemistry. Its unique trifunctional structure—featuring a carboxylic acid, a nitrile, and a fluorine atom—provides a versatile platform for constructing complex molecular architectures. The strategic placement of the electron-withdrawing cyano and fluoro groups significantly influences the molecule's reactivity, pKa, and metabolic stability, making it an invaluable intermediate in the synthesis of targeted therapeutics. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, and core applications, with a particular focus on its role as a key intermediate in the development of PARP inhibitors like Olaparib.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid at room temperature.[1] The presence of the polar carboxylic acid and cyano groups, combined with the aromatic ring, dictates its solubility and crystalline nature. The fluorine atom, ortho to the carboxylic acid, modulates the acidity of the carboxyl proton and introduces a key metabolic blocking point, a common strategy in drug design to enhance pharmacokinetic profiles.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 164149-28-4 | [1] |

| Molecular Formula | C₈H₄FNO₂ | [1] |

| Molecular Weight | 165.12 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 214-219 °C | [1] |

| Boiling Point | 273.7 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.222 g/cm³ (Predicted) | [1] |

| InChI Key | KEJMSTJTAWACNI-UHFFFAOYSA-N | |

| Solubility | Insoluble in water | [3] |

Spectroscopic Profile

Characterization of this compound is routinely performed using standard spectroscopic techniques. The following table summarizes the expected characteristic signals, which are crucial for identity confirmation and purity assessment in a research or manufacturing setting.

Table 2: Characteristic Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber | Interpretation |

| ¹H NMR | Aromatic Protons | δ 7.8-8.2 ppm | Three distinct signals in the downfield region, exhibiting complex splitting patterns (doublets, doublet of doublets) due to H-H and H-F coupling. |

| Carboxylic Proton | δ >12 ppm (broad) | Highly deshielded proton, often exchanges with D₂O. | |

| ¹³C NMR | Carbonyl Carbon | δ ~165 ppm | Carboxylic acid carbon. |

| Aromatic Carbons | δ 110-140 ppm | Signals corresponding to the benzene ring carbons. The carbon attached to fluorine will show a large C-F coupling constant. | |

| Cyano Carbon | δ ~115-120 ppm | Nitrile carbon signal. | |

| IR Spectroscopy | O-H Stretch | 3300-2500 cm⁻¹ (broad) | Characteristic broad absorption of a carboxylic acid O-H due to hydrogen bonding. |

| C≡N Stretch | 2220-2240 cm⁻¹ (sharp, medium) | Strong, sharp peak indicating the nitrile functional group.[4] | |

| C=O Stretch | 1680-1710 cm⁻¹ (strong) | Carbonyl stretch of the carboxylic acid, conjugated with the aromatic ring.[5] | |

| C-F Stretch | 1200-1300 cm⁻¹ | Aromatic carbon-fluorine bond stretch. |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While several routes exist, a common and logical laboratory-scale approach begins with a substituted toluene derivative, proceeding through diazotization and cyanation (a Sandmeyer-type reaction), followed by oxidation. This method, while challenging, illustrates the introduction of the key functional groups.[6] Oxidation of the methyl group to a carboxylic acid in the presence of a nitrile can result in low yields, making purification critical.[6]

Exemplary Synthesis Protocol: A Multi-Step Approach

This protocol is a representative synthesis based on established organic chemistry transformations, such as the Sandmeyer reaction, for introducing a cyano group.[6]

Step 1: Diazotization of 4-Amino-2-fluorotoluene

-

Suspend 4-amino-2-fluorotoluene in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring for 20-30 minutes post-addition, confirming the completion of diazotization with a positive starch-iodide paper test for excess nitrous acid.[7]

Step 2: Sandmeyer Cyanation

-

In a separate flask, prepare a solution of copper(I) cyanide and sodium cyanide in water, and heat it to 60-70 °C.

-

Slowly add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product, 2-fluoro-4-methylbenzonitrile, with an organic solvent like toluene or dichloromethane.

-

Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Oxidation to Carboxylic Acid

-

Dissolve the crude 2-fluoro-4-methylbenzonitrile from Step 2 in a suitable solvent mixture (e.g., pyridine/water or acetic acid).

-

Heat the solution to reflux and add a strong oxidizing agent, such as potassium permanganate, portion-wise over several hours.

-

Maintain reflux until the purple color of the permanganate has disappeared.

-

Cool the mixture and filter off the manganese dioxide byproduct.

-

Acidify the filtrate with concentrated HCl to a pH of ~2, which will precipitate the crude this compound.

Step 4: Purification

-

Collect the crude solid by vacuum filtration and wash with cold water.

-

Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield the purified product.

-

Dry the final product under vacuum. The identity and purity should be confirmed by melting point and spectroscopic analysis (NMR, IR).

Synthesis Workflow Diagram

Caption: Multi-step synthesis workflow for this compound.

Key Reactions and Mechanistic Insights

The utility of this compound stems from the distinct reactivity of its three functional groups. The carboxylic acid is the primary site for amide bond formation, a cornerstone reaction in pharmaceutical synthesis.

Amide Coupling: The Gateway to Bioactive Molecules

The most common reaction is the coupling of the carboxylic acid with an amine to form an amide bond. This is typically achieved by first activating the carboxylic acid.

Mechanism Rationale: Direct condensation of a carboxylic acid and an amine is thermally demanding and often inefficient. Activation with a coupling agent (e.g., HATU, HOBt, EDCI) converts the hydroxyl group of the acid into a better leaving group. The amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and release the leaving group. The presence of the ortho-fluorine atom can sterically hinder this reaction slightly, sometimes requiring more robust coupling agents or longer reaction times.

Caption: Generalized workflow for amide coupling reactions.

Applications in Medicinal Chemistry: Synthesis of Olaparib

This compound is a crucial intermediate for synthesizing a range of bioactive molecules, including enzyme inhibitors and fluorinated drug analogs.[1] Its most prominent application is as a key precursor in the industrial synthesis of Olaparib (trade name Lynparza), a groundbreaking PARP (Poly ADP-ribose polymerase) inhibitor.[8] Olaparib is used to treat certain types of cancers, particularly those with BRCA mutations, by exploiting a concept known as synthetic lethality.[8][9]

The synthesis of Olaparib involves coupling a more complex benzoic acid derivative with an N-acylpiperazine. That benzoic acid derivative, 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid, is itself synthesized from precursors that establish the core structure, but the principles of amide coupling remain central.[8] While this compound is not directly the final piece coupled, its structural motif is foundational to the key intermediates used in the synthesis of Olaparib and related PARP inhibitors.[9][10][11]

Caption: Role as a foundational block in the synthesis of Olaparib.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential. It is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[12]

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [12] |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields or goggles, chemical-resistant gloves, lab coat, dust mask (N95) or approved respirator. | [13] |

| Handling | Use in a well-ventilated area or fume hood. Avoid creating dust. Wash hands thoroughly after handling. | [12][13] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and bases. | [12][13] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention. | [12][13] |

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately. | [12] |

| Fire Fighting | Use water spray, carbon dioxide, dry chemical, or alcohol-resistant foam. Thermal decomposition may produce toxic fumes including carbon oxides, nitrogen oxides, and hydrogen fluoride. | [13] |

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its carefully arranged functional groups provide chemists with a reliable and versatile scaffold for synthesizing complex, high-value molecules. The successful application of this compound in the synthesis of Olaparib highlights the profound impact that well-designed chemical building blocks can have on the development of life-saving therapeutics. A thorough understanding of its properties, synthesis, and reactivity is therefore essential for any researcher working at the forefront of medicinal chemistry.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. parchem.com [parchem.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Solid phase radiosynthesis of an olaparib derivative using 4-[18F]fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solid phase radiosynthesis of an olaparib derivative using 4-[18F] fluorobenzoic acid and in vivo evaluation in breast and prostate cancer xenograft models for PARP-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 4-Cyano-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-Cyano-2-fluorobenzoic acid (CAS No. 164149-28-4), a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This document delves into the experimental and theoretical understanding of its molecular structure, melting point, boiling point, solubility, and acidity (pKa). Detailed, field-proven protocols for the experimental determination of these properties are provided, underpinned by scientific principles to ensure accuracy and reproducibility. This guide is intended to be a vital resource for researchers and professionals in drug development and chemical synthesis, offering both foundational data and practical methodologies.

Introduction

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a nitrile group, and a fluorine atom attached to a benzene ring.[1] This unique combination of functional groups imparts specific reactivity and physical characteristics that are highly valuable in medicinal chemistry and materials science.[1] The presence of the electron-withdrawing cyano and fluoro groups significantly influences the acidity of the carboxylic acid and the overall electronic properties of the molecule, making it an attractive building block for creating complex molecular architectures.[1] At ambient conditions, it exists as a white to off-white crystalline solid.[1]

This guide offers an in-depth exploration of the key physical properties of this compound, providing both established data and the scientific rationale behind the methods used for their determination.

Molecular and Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. These values are critical for a range of applications, from reaction setup and purification to formulation and quality control.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₄FNO₂ | [1][2] |

| Molecular Weight | 165.12 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 214-220 °C | [1][2][3] |

| Boiling Point | 326.3 ± 27.0 °C (Predicted) | |

| Water Solubility | Insoluble | [4][5] |

| Predicted pKa | 2.61 ± 0.10 | |

| LogP | 1.39558 | [1] |

Melting Point: A Criterion for Purity

The melting point of a solid crystalline compound is a robust indicator of its purity. For a pure substance, the melting range is typically narrow. Impurities tend to depress and broaden the melting range. The reported melting point of this compound is consistently in the range of 214-220°C.[1][2][3]

Experimental Determination of Melting Point

The determination of a precise melting point is a fundamental procedure in chemical analysis. The capillary method is a widely accepted and reliable technique.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to determine an approximate melting point.

-

Observation: For an accurate measurement, the heating rate is slowed to 1-2°C per minute as the temperature approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range is the melting point of the sample.

Diagram of the melting point determination workflow.

Solubility Profile

Experimental Determination of Solubility

A standard protocol for determining the solubility of a compound in various solvents involves preparing saturated solutions and quantifying the concentration of the dissolved solid.

Protocol: Isothermal Equilibrium Solubility Method

-

Solvent Selection: A range of common laboratory solvents should be selected, such as methanol, ethanol, acetone, ethyl acetate, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solutions are allowed to stand, or are centrifuged, to separate the undissolved solid.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Workflow for determining solubility.

Acidity and pKa

The acidity of the carboxylic acid group in this compound is significantly influenced by the presence of the electron-withdrawing fluorine and cyano substituents. These groups stabilize the conjugate base (carboxylate anion) through inductive effects, thereby increasing the acidity of the molecule. A predicted pKa value for this compound is approximately 2.61. This indicates that it is a considerably stronger acid than benzoic acid (pKa ≈ 4.2).

Experimental Determination of pKa

Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally from a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized. This corresponds to the inflection point of the titration curve.

Logical flow for pKa determination via potentiometric titration.

Spectroscopic Properties

Spectroscopic data is indispensable for the structural elucidation and identification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Based on data for similar compounds, the following are the expected key vibrational frequencies:

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C≡N (Nitrile) | Stretching | 2240 - 2220 |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

| C-F (Aryl Fluoride) | Stretching | 1250 - 1100 |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong C=O and C≡N stretching frequencies are also key diagnostic peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the three aromatic protons and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the fluoro and cyano substituents. The acidic proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be characteristic of the carboxylic acid carbon, the nitrile carbon, the aromatic carbons directly attached to the fluorine and cyano groups, and the remaining aromatic carbons.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation.[6] Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed examination of the key physical properties of this compound. The data and experimental protocols presented herein are intended to equip researchers and scientists with the necessary information for the effective use of this important chemical intermediate. A thorough understanding of its physical properties is fundamental to its successful application in the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.

References

- 1. rsc.org [rsc.org]

- 2. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2-Fluorobenzoic acid(445-29-4) 13C NMR spectrum [chemicalbook.com]

- 4. 2-Fluoro-4-(methoxycarbonyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

A Technical Guide to the Solubility of 4-Cyano-2-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Cyano-2-fluorobenzoic acid is a key building block in medicinal chemistry and materials science, frequently utilized in the synthesis of enzyme inhibitors, fluorinated drug analogues, and other bioactive molecules.[1] Its utility is fundamentally linked to its solubility characteristics, which govern reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive analysis of the solubility profile of this compound, blending theoretical principles with practical, field-proven methodologies for its experimental determination. We will explore its physicochemical properties, predict its behavior in various organic solvent classes, and provide a robust, step-by-step protocol for accurate solubility measurement.

Physicochemical Profile and Solubility Prediction

Understanding the molecular structure of this compound is paramount to predicting its solubility. The molecule possesses a rigid aromatic ring substituted with three functional groups: a carboxylic acid (-COOH), a cyano (-C≡N) group, and a fluorine (-F) atom.[1] This unique combination dictates its interactions with different solvent environments.

-

Carboxylic Acid Group: This is the primary driver of solubility in polar, protic solvents. The acidic proton can participate in hydrogen bonding as a donor, while the carbonyl oxygen acts as a hydrogen bond acceptor. This group imparts acidic properties, with a predicted pKa of approximately 2.61, making its solubility highly pH-dependent in aqueous systems.[2]

-

Cyano (Nitrile) Group: The carbon-nitrogen triple bond creates a strong dipole, making this group polar and a hydrogen bond acceptor.[1] This contributes to solubility in polar aprotic solvents.

-

Fluorine Atom: As the most electronegative element, fluorine's presence withdraws electron density from the aromatic ring and can participate in weaker intermolecular interactions.

Based on these features, a general solubility profile can be predicted:

-

High Solubility Expected: In polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar cyano and carboxylic acid groups.

-

Moderate to Good Solubility Expected: In polar protic solvents like methanol, ethanol, and other alcohols. These solvents can form hydrogen bonds with the carboxylic acid group.

-

Low to Insoluble Expected: In nonpolar solvents such as hexanes, cyclohexane, and toluene. The overall polarity of the molecule is too high to be effectively solvated by these solvents. Some sources explicitly state it is insoluble in water under neutral conditions.[2][3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 164149-28-4 | [1] |

| Molecular Formula | C₈H₄FNO₂ | [1] |

| Molecular Weight | 165.12 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 214-219 °C | [1] |

| Predicted pKa | 2.61 ± 0.10 | [2] |

| Predicted LogP | 1.39558 | [1] |

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, precise, quantitative data requires empirical measurement. The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the Shake-Flask Method .[5][6][7] This method involves agitating an excess amount of the solid compound in the solvent of interest until the solution reaches equilibrium, at which point the concentration of the dissolved solid is measured.[5][6] It is considered the most reliable technique for sparingly soluble compounds.[7][8]

The following protocol outlines a robust procedure for determining the solubility of this compound in an organic solvent.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (crystalline powder)

-

Solvent of interest (e.g., HPLC-grade Methanol, Acetonitrile, Ethyl Acetate)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. "Excess" means enough solid will remain undissolved at equilibrium. A good starting point is ~10-20 mg. b. Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.[9] c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient duration to ensure equilibrium is reached. A minimum of 24 hours is standard, with some protocols suggesting sampling at multiple time points (e.g., 4 and 24 hours) to confirm that the concentration is no longer changing.[5][10]

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully draw the supernatant (the clear liquid above the solid) into a syringe. c. Attach a syringe filter to the syringe and filter the solution into a clean vial. This step is critical to remove all undissolved solid particles.[6][9]

-

Quantification: a. Prepare Standard Solutions: Create a series of standard solutions of this compound of known concentrations in the same solvent. b. Generate Calibration Curve: Analyze the standard solutions using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve of response (e.g., absorbance or peak area) versus concentration. c. Analyze Sample: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve. d. Analyze the diluted sample using the same analytical method. e. Calculate Solubility: Use the calibration curve to determine the concentration of the diluted sample. Multiply by the dilution factor to calculate the final solubility of the saturated solution. Express the result in units such as mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility Measurements

Several experimental variables can significantly impact the measured solubility value, and controlling them is crucial for obtaining reproducible and accurate data.

-

Temperature: Solubility is temperature-dependent. Therefore, maintaining a constant and accurately reported temperature during equilibration is essential.[11]

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. Using highly pure materials is recommended.[8]

-

Solid State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can have different solubilities.[7] The thermodynamic solubility should correspond to the most stable crystalline form at that temperature.

-

Equilibration Time: Insufficient agitation time will lead to an underestimation of solubility. It is best practice to confirm that equilibrium has been reached by measuring the concentration at multiple time points until it remains constant.[11]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazards: It is classified as harmful if swallowed (Acute toxicity, oral, Category 4), causes serious eye damage (Category 1), and may cause skin and respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[13][14] Handle in a well-ventilated area or a chemical fume hood.[12]

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[13]

-

Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13]

Conclusion

The solubility of this compound in organic solvents is a critical parameter dictated by its trifunctional chemical structure. While a theoretical assessment points towards high solubility in polar aprotic solvents and lower solubility in nonpolar media, precise quantification requires rigorous experimental methods like the shake-flask protocol. For drug development and chemical synthesis professionals, a thorough understanding and accurate measurement of this property are indispensable for process optimization, formulation design, and achieving reliable experimental outcomes.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 164149-28-4 [amp.chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. bioassaysys.com [bioassaysys.com]

- 10. enamine.net [enamine.net]

- 11. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Guide to the 1H NMR Spectrum of 4-Cyano-2-fluorobenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-2-fluorobenzoic acid is a key building block in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a nitrile, and a fluorine substituent on a benzene ring, makes it a versatile intermediate for the synthesis of a wide array of complex molecules.[1][2] Accurate structural elucidation is paramount in the development of novel compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose. This guide provides a detailed analysis of the 1H NMR spectrum of this compound, blending theoretical principles with practical insights to facilitate its confident identification and characterization.

Predicted 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound is predicted to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts, splitting patterns, and coupling constants are influenced by the electronic effects of the three substituents: the carboxylic acid (-COOH), the cyano (-CN) group, and the fluorine (-F) atom.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | ~8.0-8.2 | Doublet of doublets (dd) | 3JH3-H5 ≈ 1.5-2.5 Hz, 4JH3-F ≈ 4-6 Hz |

| H-5 | ~7.8-8.0 | Doublet of doublets (dd) | 3JH5-H6 ≈ 8.0-9.0 Hz, 3JH5-F ≈ 8-10 Hz |

| H-6 | ~7.6-7.8 | Triplet or Doublet of doublets (t or dd) | 3JH6-H5 ≈ 8.0-9.0 Hz, 4JH6-F ≈ 0.5-2.0 Hz |

Theoretical Analysis of the Spectrum

The predicted spectrum is a direct consequence of the interplay between the electronic properties of the substituents and the spin-spin coupling interactions between the nuclei.

Chemical Shifts: The Influence of Substituents

The chemical shifts of the aromatic protons are primarily dictated by the electron-donating or electron-withdrawing nature of the substituents. In this compound, all three substituents are electron-withdrawing.

-

-COOH (Carboxylic Acid): This group is a meta-directing deactivator. It withdraws electron density from the aromatic ring through both inductive and resonance effects, causing a downfield shift (to a higher ppm value) for all ring protons.

-

-CN (Cyano): The cyano group is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and its ability to participate in resonance. It also deactivates the ring and contributes to the overall downfield shift of the proton signals.

-

-F (Fluorine): Fluorine is a highly electronegative atom, leading to a strong inductive electron withdrawal. However, it can also donate electron density to the ring via a resonance effect. In this case, the inductive effect is generally dominant, leading to a net deshielding of the adjacent protons.

The cumulative effect of these three electron-withdrawing groups results in all aromatic protons resonating at a relatively low field.

Spin-Spin Coupling: A Detailed Look at Splitting Patterns

The multiplicity of each proton signal is determined by the number of neighboring protons and the presence of the fluorine atom. The magnitude of the interaction is given by the coupling constant, J, measured in Hertz (Hz).

-

Proton-Proton Coupling:

-

Ortho coupling (3JHH): Coupling between protons on adjacent carbons. Typically in the range of 7-10 Hz for aromatic systems.

-

Meta coupling (4JHH): Coupling between protons separated by three bonds. This is generally smaller, around 2-3 Hz.

-

Para coupling (5JHH): Coupling between protons separated by four bonds. This is often very small or negligible (<1 Hz).

-

-

Proton-Fluorine Coupling: The 19F nucleus has a spin of I = 1/2, similar to a proton, and thus couples with neighboring protons. The magnitude of the H-F coupling constant is dependent on the number of bonds separating the two nuclei.[3][4][5]

-

Ortho coupling (3JHF): Coupling between a proton and a fluorine atom on adjacent carbons. This is typically in the range of 8-10 Hz.

-

Meta coupling (4JHF): Coupling between a proton and a fluorine atom separated by three bonds. This is smaller, generally around 4-6 Hz.[4]

-

Para coupling (5JHF): Coupling between a proton and a fluorine atom separated by four bonds. This is the smallest of the three, usually between 0-2 Hz.

-

The interplay of these coupling interactions gives rise to the complex splitting patterns observed in the spectrum.

Experimental Protocol for 1H NMR Spectroscopy

Acquiring a high-quality 1H NMR spectrum requires careful sample preparation and instrument setup.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that readily dissolves this compound. Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) are common choices. DMSO-d6 is often preferred for carboxylic acids due to its ability to form hydrogen bonds and solubilize polar compounds.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can often reference the spectrum to the residual solvent peak, making the addition of an external standard unnecessary.[6]

Instrument Parameters

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion and resolution of the complex multiplets.

-

Acquisition Parameters:

-

Number of Scans: A sufficient number of scans (typically 8 to 16) should be acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate for 1H NMR.

-

Pulse Width: A 30° or 45° pulse angle is often used to reduce the experiment time without significantly compromising signal intensity.

-

-

Processing:

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration and peak identification.

-

Referencing: The chemical shift axis should be referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Data Interpretation and Structural Assignment

A hypothetical 1H NMR spectrum of this compound in DMSO-d6 would be analyzed as follows:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected for the acidic proton of the carboxylic acid group, typically appearing far downfield (δ > 12 ppm). The chemical shift of this proton is highly dependent on the concentration and the solvent used.

-

Aromatic Protons:

-

H-3: This proton is ortho to the carboxylic acid group and meta to the fluorine atom. It will be split by the meta H-5 proton (small coupling) and the meta fluorine atom (larger coupling), resulting in a doublet of doublets.

-

H-5: This proton is ortho to both the cyano group and the fluorine atom, and meta to the H-3 proton. It will experience a large ortho coupling to the H-6 proton, a large ortho coupling to the fluorine atom, and a small meta coupling to the H-3 proton. This will likely appear as a complex multiplet, but a doublet of doublets is a reasonable prediction.

-

H-6: This proton is ortho to the cyano group and para to the fluorine atom. It will be split by the ortho H-5 proton (large coupling) and the para fluorine atom (small coupling), resulting in a doublet of doublets or a triplet if the coupling constants are similar.

-

Visualizing the Spin System

The coupling relationships between the protons and the fluorine atom can be visualized using a graph.

Caption: Coupling network in this compound.

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the electronic effects of the substituents and the principles of spin-spin coupling, including the significant impact of the fluorine atom, allows for a confident and accurate interpretation of the spectrum. This guide provides the theoretical framework and practical considerations necessary for researchers to effectively utilize 1H NMR in the characterization of this important synthetic intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

A Technical Guide to the Raman Spectroscopic Analysis of 4-Cyano-2-fluorobenzoic Acid

Introduction

In the landscape of modern drug discovery and development, fluorinated organic compounds serve as indispensable building blocks. Their unique physicochemical properties—such as enhanced metabolic stability, binding affinity, and bioavailability—make them critical for the synthesis of novel therapeutic agents.[1][2] Among these, 4-Cyano-2-fluorobenzoic acid (CAS: 164149-28-4) is a key intermediate, featuring a multifunctional aromatic scaffold with cyano, fluoro, and carboxylic acid groups.[3][4] The precise and non-destructive characterization of such molecules is paramount for ensuring quality, understanding molecular behavior, and controlling downstream synthetic processes.

Raman spectroscopy emerges as a premier analytical technique for this purpose. As a vibrational spectroscopy method, it provides a detailed molecular "fingerprint" based on the inelastic scattering of light from molecular vibrations.[5] It is non-destructive, requires minimal to no sample preparation, and is largely insensitive to aqueous media, making it exceptionally powerful for analyzing pharmaceutical compounds in various states.[5]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth protocol and interpretive framework for the Raman spectroscopic analysis of this compound. It is structured to deliver not just a methodology, but the scientific rationale underpinning each experimental choice, ensuring a robust and reliable analytical outcome.

Part 1: Foundational Principles of Raman Spectroscopy

Raman spectroscopy probes the vibrational, rotational, and other low-frequency modes in a system. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically, with no change in energy (Rayleigh scattering). However, a small fraction (approximately 1 in 10 million photons) is scattered inelastically. This inelastic scattering, known as the Raman effect, involves the photon either losing energy to the molecule (Stokes scattering) or gaining energy from it (anti-Stokes scattering).

The energy difference between the incident and scattered photons corresponds precisely to the energy of a specific molecular vibration. By plotting the intensity of this scattered light against its energy shift (expressed in wavenumbers, cm⁻¹), a Raman spectrum is generated. Each peak in the spectrum corresponds to a specific vibrational mode, such as the stretching or bending of chemical bonds (e.g., C=C, C=O, C≡N). The key parameters derived from a spectrum are:

-

Wavenumber Position (cm⁻¹): Identifies the specific vibrational mode and is characteristic of the bond type and its chemical environment.

-

Intensity: Relates to the concentration of the molecule and the change in polarizability of a bond during vibration.

-

Bandwidth (FWHM): Provides information about the chemical environment, crystallinity, and phase of the sample.[6]

For this compound, Raman spectroscopy is uniquely suited to simultaneously probe its three key functional groups: the cyano group, the carboxylic acid, and the fluorinated aromatic ring.

Part 2: Experimental Protocol: A Self-Validating Workflow

A robust analytical protocol is one that is both reproducible and self-validating. The following workflow is designed with this principle in mind, explaining the causality behind each step to ensure high-quality, reliable data.

Caption: Experimental workflow for Raman analysis.

Step 1: Sample Preparation and Handling

This compound is typically a white to off-white crystalline solid at room temperature.[3][7]

-

Protocol:

-

Verify the purity of the analyte, as impurities will contribute their own spectral signatures. A purity of >97% is recommended.

-

Place a small amount (typically <1 mg) of the solid powder directly onto a Raman-inactive substrate. Suitable substrates include quartz slides or polished stainless steel, which produce minimal background signal.[8]

-

Gently press the sample with a clean, flat surface (like a second slide) to create an even, level surface for analysis.

-

-

Expertise & Causality:

-

Why no solvent? Analyzing the compound in its solid state provides a fingerprint of its native form, which is crucial for applications like polymorph screening. Solvents can shift peak positions due to intermolecular interactions.[9]

-

Why a flat surface? The depth of focus for a Raman microscope objective is very narrow. A flat surface ensures that the laser is focused consistently across the analysis area, yielding a reproducible and strong signal.

-

Step 2: Instrumentation

The choice of instrumentation is critical for success. A modern benchtop Raman spectrometer is ideal.[10][11]

-

Protocol:

-

Laser Source: Utilize a 785 nm near-infrared (NIR) laser.

-

Filtering: Ensure that high-efficiency notch or edge filters are in place to reject Rayleigh scattering.[8][12]

-

Spectrometer: Employ a system with a high-resolution diffraction grating (e.g., 600-1200 lines/mm) to achieve spectral resolution sufficient for separating closely spaced peaks.

-

Detector: A cooled, deep-depletion Charge-Coupled Device (CCD) detector is required for its high sensitivity in the NIR region.

-

-

Expertise & Causality:

-

Why a 785 nm laser? Aromatic compounds like this one often produce strong fluorescence when excited with shorter wavelength lasers (e.g., 532 nm), which can completely overwhelm the weak Raman signal. A 785 nm laser significantly reduces or eliminates this fluorescence background, providing a clean, interpretable spectrum.[6]

-

Why a cooled detector? Cooling the CCD detector minimizes thermal (dark) noise, dramatically improving the signal-to-noise ratio and allowing for the detection of weak Raman scatterers, which is essential for a complete spectral analysis.

-

Step 3: Data Acquisition

-

Protocol:

-

Laser Power: Set the laser power at the sample to a low level, typically 10-30 mW.

-

Integration Time: Use an integration (exposure) time of 5 to 10 seconds.

-

Accumulations: Co-add 3 to 5 sequential spectra to create the final spectrum.

-

-

Trustworthiness & Self-Validation:

-

Preventing Damage: The primary concern is sample damage from laser heating. Self-validation step: Before final acquisition, acquire two spectra back-to-back. If the spectra are identical, no degradation is occurring. If peaks shift or new bands appear (often broad features associated with amorphous carbon), reduce the laser power.

-

Optimizing Signal-to-Noise: The signal-to-noise ratio improves with longer integration times and more accumulations. The suggested parameters provide a strong starting point that balances measurement time with data quality.

-

Part 3: Spectral Interpretation and Vibrational Mode Assignment

The resulting Raman spectrum is a composite of vibrations from the molecule's distinct functional groups. The assignment of these peaks is achieved by referencing established literature on similar compounds, such as 4-cyanobenzoic acid and other substituted benzoic acids.[13][14][15][16]

Caption: Structure and key vibrational modes.

Summary of Expected Vibrational Modes

The following table summarizes the expected Raman bands for solid this compound. The exact positions may vary slightly due to crystalline packing and intermolecular interactions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Comments |

| ~2235 - 2240 | Strong, Sharp | Cyano (C≡N) stretching | A highly characteristic and unambiguous peak for the nitrile group. Its position is sensitive to the electronic environment.[14][17] |

| ~1670 - 1690 | Strong | Carboxylic acid (C=O) stretching | The position is indicative of hydrogen-bonded dimers, common in the solid state of carboxylic acids.[18][19] Monomeric C=O would appear at a higher wavenumber (>1700 cm⁻¹). |

| ~1600 - 1615 | Strong | Aromatic ring (C=C) stretching | A characteristic vibration of the benzene ring. |

| ~1400 - 1450 | Medium | Coupled C-O stretch and O-H in-plane bend | A common feature in carboxylic acids, representing the interaction between C-O stretching and O-H bending motions.[15][20] |

| ~1250 - 1300 | Medium | C-F stretching | The carbon-fluorine stretch is expected in this region, though it may be coupled with other ring vibrations.[21] |

| ~1000 - 1020 | Medium-Strong | Aromatic ring breathing (trigonal) | A symmetric expansion-contraction of the entire benzene ring, often strong in the Raman spectrum of substituted benzenes.[6] |

| ~800 - 870 | Medium | C-H out-of-plane bending | Associated with the hydrogens on the aromatic ring. |

Part 4: Advanced Applications in Drug Development

A validated Raman method for this compound unlocks several advanced applications critical to pharmaceutical development.

-

Polymorph and Salt Screening: Different crystalline forms (polymorphs) or salt forms of an active pharmaceutical ingredient (API) can have vastly different solubilities, stabilities, and bioavailabilities. Since Raman spectroscopy is highly sensitive to crystal lattice structure, it can be used to rapidly and non-destructively distinguish between different solid forms, making it an invaluable tool during screening and manufacturing quality control.

-

Reaction Monitoring: The distinct and well-separated peak of the cyano group (~2235 cm⁻¹) can serve as an excellent probe for monitoring chemical reactions in real-time. For instance, if the cyano group is converted to another functional group (e.g., an amide or tetrazole), the disappearance of its characteristic Raman peak can be tracked to determine reaction kinetics and endpoint.

-

pKa Determination: The acid dissociation constant (pKa) is a fundamental property of any ionizable drug. Raman spectroscopy can be used to determine the pKa of the carboxylic acid group by monitoring the spectral changes as a function of pH.[22][23] The protocol involves measuring the Raman spectra of aqueous solutions at various pH values. As the pH increases, the carboxylic acid group (COOH) deprotonates to form the carboxylate anion (COO⁻). This causes the C=O stretching band (~1680 cm⁻¹) to be replaced by the symmetric and asymmetric stretching bands of the COO⁻ group (typically around 1410 cm⁻¹ and 1550 cm⁻¹, respectively). By plotting the ratio of the integrated intensities of the COO⁻ and COOH bands against pH, the pKa can be accurately determined using the Henderson-Hasselbalch equation.[22][23]

Conclusion

Raman spectroscopy provides a powerful, reliable, and information-rich method for the comprehensive analysis of this compound. By following a well-reasoned experimental protocol, researchers can obtain high-quality spectra that serve as a definitive molecular fingerprint. The ability to unambiguously identify characteristic vibrational modes of the cyano, carboxylic acid, and fluorinated aromatic ring components allows for robust material verification. Furthermore, this foundational analysis enables advanced applications in pharmaceutical development, including solid-state form screening, real-time reaction monitoring, and the determination of critical physicochemical properties like pKa, underscoring the technique's value from initial research through to quality control.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. static.horiba.com [static.horiba.com]

- 6. s-a-s.org [s-a-s.org]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. fiveable.me [fiveable.me]

- 9. researchgate.net [researchgate.net]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 11. Raman Spectroscopy Setup and Experiments for the Advanced Undergraduate Lab [opg.optica.org]

- 12. ggscw.ac.in [ggscw.ac.in]

- 13. FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. Bot Verification [rasayanjournal.co.in]

- 16. researchgate.net [researchgate.net]

- 17. Raman spectroscopic analysis of nitrile containing compounds [morressier.com]

- 18. ias.ac.in [ias.ac.in]

- 19. ijtsrd.com [ijtsrd.com]

- 20. Infrared and Raman spectroscopic study of carboxylic acids in heavy water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 21. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pubs.acs.org [pubs.acs.org]

Theoretical studies on 4-Cyano-2-fluorobenzoic acid

<Technical Guide: A Theoretical and Computational Analysis of 4-Cyano-2-fluorobenzoic Acid

Abstract: this compound (4C2FBA) is a key building block in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its utility stems from the unique interplay of its three functional groups: a carboxylic acid, a cyano group, and a fluorine atom, which impart specific electronic and steric properties.[1] This guide provides an in-depth theoretical analysis of 4C2FBA, leveraging computational chemistry methods to elucidate its structural, electronic, and spectroscopic properties. The insights presented herein are intended to provide researchers, scientists, and drug development professionals with a foundational understanding of this molecule's intrinsic characteristics, aiding in the rational design of novel therapeutics and functional materials.

Introduction to this compound

This compound is a synthetic, aromatic compound that presents as a white to off-white crystalline solid at room temperature.[1] It is a derivative of benzoic acid, featuring a cyano (-C≡N) group at the para position (C4) and a fluorine (-F) atom at the ortho position (C2) relative to the carboxylic acid (-COOH) group.[1] This trifunctional nature makes it a versatile intermediate in organic synthesis, particularly in medicinal chemistry for creating fluorinated drug analogs and enzyme inhibitors.[1][3] The incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[3][4]

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₄FNO₂ | [1] |

| Molecular Weight | 165.12 g/mol | [1] |

| CAS Number | 164149-28-4 | [1] |

| Melting Point | 214-220 °C | [5] |

| Appearance | White to off-white crystalline solid/powder | [1][5] |

| LogP | 1.39558 | [1] |

Computational Methodology

The theoretical calculations described in this guide are predicated on Density Functional Theory (DFT), a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The choice of DFT, specifically with a hybrid functional like B3LYP and a sufficiently large basis set (e.g., 6-311++G(d,p)), offers a balance between computational cost and accuracy for molecules of this size.[6][7][8]

The general workflow for the theoretical analysis of 4C2FBA is as follows:

Protocol: Geometry Optimization and Frequency Calculation

-

Input File Preparation: Construct an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

-

Calculation Setup:

-

Select a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Specify the task as Opt (Optimization) and Freq (Frequency). The Freq keyword is crucial as it confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the data for vibrational analysis.

-

Define the charge (0) and multiplicity (singlet).

-

-

Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Validation: After the calculation converges, verify that the output file indicates a successful optimization and that there are no imaginary frequencies in the vibrational analysis.

Molecular Structure and Geometry

The first step in a theoretical study is to determine the molecule's most stable three-dimensional conformation through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The optimized structure of 4C2FBA is expected to be largely planar due to the sp² hybridization of the benzene ring carbons. The carboxylic acid group may exhibit a slight out-of-plane torsion depending on intermolecular interactions, such as hydrogen bonding, which can occur in the solid state. In solution, substituted benzoic acids are known to form hydrogen-bonded dimers.[9]

Table 2: Predicted Key Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-F | ~1.34 Å |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-C (ring-COOH) | ~1.49 Å | |

| C=O (carbonyl) | ~1.21 Å | |

| C-O (hydroxyl) | ~1.35 Å | |

| O-H | ~0.97 Å | |

| C-C (ring-CN) | ~1.45 Å | |

| C≡N | ~1.16 Å | |

| Bond Angles | F-C₂-C₁ | ~118° |

| C₂-C₁-C₆ | ~121° | |

| C₁-C(OOH)-O | ~115° | |

| C₁-C(OOH)=O | ~124° |

Note: These are typical values for similar molecules and would be precisely calculated in a dedicated study.

Electronic Properties Analysis

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity. For 4C2FBA, the electron-withdrawing nature of the cyano, fluoro, and carboxylic acid groups is expected to lower the energies of both the HOMO and LUMO and influence their distribution across the molecule.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that visualizes the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting sites for intermolecular interactions.

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the carboxylic acid, the nitrogen of the cyano group, and the fluorine atom.

-

Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack. The most positive potential is anticipated on the acidic hydrogen of the carboxyl group.

-

Green regions (neutral potential): Indicate areas of relatively low polarity.

Theoretical Spectroscopic Analysis

Computational methods can predict various types of spectra, which can then be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR and Raman)

Frequency calculations yield the vibrational modes of the molecule. Each mode corresponds to a specific stretching, bending, or torsional motion of the atoms. The calculated frequencies and their intensities can be used to generate a theoretical infrared (IR) and Raman spectrum. This is particularly useful for assigning peaks in an experimental spectrum. For 4-cyanobenzoic acid (a closely related molecule), aromatic C-H stretching vibrations are observed experimentally and computationally around 3100-3000 cm⁻¹.[10] The characteristic C≡N stretch is expected in the 2220-2240 cm⁻¹ region, while the C=O stretch of the carboxylic acid should appear around 1700 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR isotropic shielding tensors.[8] These can be converted into chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS). Theoretical ¹H and ¹³C NMR spectra can be predicted, aiding in the structural elucidation and assignment of experimental signals. For example, in ¹H NMR, the acidic proton of the carboxyl group is expected to be the most downfield signal.[8] In ¹³C NMR, the carbonyl carbon and the carbon of the cyano group will have characteristic chemical shifts.

Reactivity and Applications in Drug Design

The electronic properties derived from theoretical studies provide a powerful framework for understanding the reactivity of 4C2FBA. The MEP map identifies the electron-rich centers (carbonyl oxygen, cyano nitrogen, fluorine) as likely sites for hydrogen bonding or coordination with metal ions. The acidic proton is the primary site for deprotonation and salt formation.[11]

In drug discovery, 4C2FBA serves as a versatile scaffold.[12] Its carboxylic acid group provides a handle for forming amide or ester linkages, allowing it to be coupled to other molecular fragments.[11] The cyano and fluoro substituents modulate the electronic properties of the aromatic ring, which can influence its binding affinity to biological targets like enzymes or receptors.[3][12] Understanding the molecule's electronic landscape through these theoretical studies allows medicinal chemists to make more informed decisions when designing derivatives with desired pharmacological profiles.

Conclusion

Theoretical studies provide a detailed, atom-level understanding of the structural and electronic properties of this compound. By employing methods like DFT, we can predict its geometry, analyze its molecular orbitals and electrostatic potential, and simulate its spectroscopic signatures. This computational insight is not merely academic; it provides a rational basis for understanding the molecule's reactivity and serves as a predictive tool for its application in the synthesis of complex, high-value molecules in the pharmaceutical and materials science industries. The synergy between theoretical prediction and experimental validation is key to accelerating innovation in these fields.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 164149-28-4 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Substituent effects on the electronic structure and pKa of benzoic acid | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

The Emergence of a Key Building Block: A Technical Guide to 4-Cyano-2-fluorobenzoic Acid

An In-depth Exploration of its Synthesis, Properties, and Critical Role in Modern Chemistry

Introduction

4-Cyano-2-fluorobenzoic acid, a synthetic aromatic compound, stands as a pivotal intermediate in the realms of pharmaceutical and agrochemical research and development.[1] Characterized by a benzene ring substituted with a cyano group, a fluorine atom, and a carboxylic acid moiety, this molecule offers a unique combination of reactive sites, making it a versatile building block for the synthesis of complex, high-value molecules.[1] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical scientific literature, its emergence is intrinsically linked to the increasing strategic importance of fluorinated compounds in medicinal chemistry. The introduction of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. As such, the development of novel fluorinated building blocks like this compound was a logical and necessary progression in the synthetic chemist's toolbox. The compound was likely first synthesized and characterized in an industrial setting, with its initial disclosures appearing in the patent literature related to the synthesis of new therapeutic agents.[1]

Physicochemical Properties

This compound is typically a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 164149-28-4 |

| Molecular Formula | C₈H₄FNO₂ |

| Molecular Weight | 165.12 g/mol |

| Melting Point | 214-216 °C |

| Boiling Point | 273.7 °C at 760 mmHg |

| Flash Point | 119.3 °C |

| Density | 1.222 g/cm³ |

Data sourced from various chemical suppliers and databases.

The Synthetic Landscape: Pathways to a Versatile Intermediate

The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. While various proprietary methods exist within industrial settings, the patent literature outlines several viable synthetic strategies. These generally involve the strategic introduction of the cyano, fluorine, and carboxyl groups onto a benzene ring precursor.

A common conceptual pathway involves a series of reactions including halogenation, nitration, reduction, diazotization (Sandmeyer reaction), and oxidation. The high cost and limited availability of the starting materials for some of these processes have driven the development of more efficient and cost-effective routes.[2] One of the challenges in the synthesis is the potential for side reactions and the need for careful control of reaction conditions to achieve high yields and purity.[3]

Below is a generalized workflow illustrating a common synthetic approach, followed by a more detailed experimental protocol based on principles described in the patent literature.

Conceptual Synthesis Workflow

Caption: Generalized synthetic workflow for this compound.

Illustrative Laboratory-Scale Synthesis Protocol

The following protocol is a representative, non-optimized procedure derived from established chemical principles for the synthesis of cyanobenzoic acid derivatives. Note: This protocol is for illustrative purposes only and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Step 1: Nitration of a Fluorotoluene Derivative

-

To a stirred solution of 2-fluorotoluene in concentrated sulfuric acid, cooled to 0-5 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.

Step 2: Reduction of the Nitro Group

-

To a solution of the nitrated intermediate in ethanol, add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the hot reaction mixture to remove the iron salts and concentrate the filtrate to obtain the amino derivative.

Step 3: Sandmeyer Reaction for Cyanation

-

Dissolve the amino derivative in an aqueous solution of hydrochloric acid and cool to 0-5 °C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield the cyano-substituted compound.

Step 4: Oxidation of the Methyl Group

-

Dissolve the cyano-substituted compound in an aqueous solution of a base (e.g., sodium hydroxide).

-

Add a strong oxidizing agent, such as potassium permanganate, in portions while monitoring the temperature.

-

Heat the reaction mixture to reflux until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter to remove the manganese dioxide.

-

Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the crude this compound.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.

Applications in Drug Discovery and Beyond

This compound is a valuable building block primarily due to the orthogonal reactivity of its functional groups. The carboxylic acid can be readily converted to amides, esters, or acid chlorides, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The fluorine atom enhances the molecule's utility in medicinal chemistry by improving metabolic stability and modulating the electronic properties of the aromatic ring.[4]

Its primary application is as an intermediate in the synthesis of:

-

Pharmaceutical Agents: It is a key component in the synthesis of a wide range of bioactive molecules, including enzyme inhibitors and receptor modulators.[1]

-

Agrochemicals: The unique substitution pattern of this compound is beneficial in the development of novel herbicides, pesticides, and fungicides.

-

Specialty Chemicals and Advanced Materials: It is also utilized in the synthesis of specialty chemicals where precise molecular architecture is required for specific applications.[1]

Role as a Synthetic Intermediate

Caption: The utility of this compound as a versatile synthetic intermediate.

Conclusion

This compound has emerged from a likely origin in industrial process development to become a cornerstone building block in modern organic synthesis. While its formal "discovery" may be embedded within the patent literature rather than a landmark academic publication, its significance is undeniable. The strategic placement of its cyano, fluoro, and carboxylic acid functionalities provides a powerful platform for the construction of complex and biologically active molecules. As the demand for sophisticated and highly functionalized compounds in the pharmaceutical and agrochemical industries continues to grow, the importance of versatile intermediates like this compound is set to increase, ensuring its continued relevance in the field of chemical synthesis.

References

Methodological & Application

Synthesis of 4-Cyano-2-fluorobenzoic acid from 4-amino-2-fluorotoluene

An Application Note and Protocol for the Synthesis of 4-Cyano-2-fluorobenzoic Acid from 4-Amino-2-fluorotoluene

Introduction

This compound is a valuable fluorinated building block in organic synthesis, frequently utilized in the development of pharmaceutical agents and advanced materials. Its substituted benzene ring offers multiple points for further chemical modification, making it a key intermediate in the synthesis of complex molecules.

This document provides a comprehensive, in-depth guide for the multi-step synthesis of this compound, commencing from the readily available starting material, 4-amino-2-fluorotoluene. The described synthetic route involves three primary transformations:

-

Diazotization of the primary aromatic amine.

-

A copper-catalyzed Sandmeyer reaction to install the cyano group.

-

Vigorous Oxidation of the benzylic methyl group to a carboxylic acid.